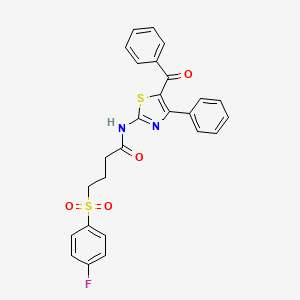

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, also known as PFTBA, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain sensation, appetite, and mood regulation. The inhibition of FAAH by PFTBA has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.

Wissenschaftliche Forschungsanwendungen

COX-2 Inhibition for Pain and Inflammation Management

Research on sulfonamide derivatives, such as the development of JTE-522, a potent, highly selective, and orally active COX-2 inhibitor, highlights the potential application of similar compounds in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002). This indicates that sulfonamide-containing compounds, including N-(5-benzoyl-4-phenylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, may have applications in the development of new anti-inflammatory and pain management drugs.

Angiotensin II Antagonism for Hypertension

The synthesis and evaluation of triazolinone biphenylsulfonamide derivatives as orally active angiotensin II antagonists with potent AT1 receptor affinity and enhanced AT2 affinity suggest applications in hypertension management (Ashton et al., 1994). This research area could be relevant for exploring the cardiovascular implications of similar sulfonamide compounds.

Development of Fluorescent Molecular Probes

The synthesis of fluorescent solvatochromic dyes with sulfonamide groups indicates the potential of such compounds in developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997). This suggests possible research applications of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide in bioimaging and diagnostics.

Antimicrobial Activity

Studies on the synthesis and fungicidal activity of bis(2-arylcarbonylamino-1H-benzimidazol-5-yl) sulfones reveal the antimicrobial potential of sulfone derivatives (Pilyugin et al., 2008). This opens avenues for investigating N-(5-benzoyl-4-phenylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide in the development of new antimicrobial agents.

Light Harvesting and Nonlinear Optical Properties

Quantum mechanical studies on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds highlight potential applications in light harvesting and the development of DSSCs (Dye-Sensitized Solar Cells) due to their nonlinear optical properties (Mary et al., 2019). This suggests that similar compounds, including N-(5-benzoyl-4-phenylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide, may find applications in the field of materials science, particularly in designing new materials for solar energy conversion.

Eigenschaften

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN2O4S2/c27-20-13-15-21(16-14-20)35(32,33)17-7-12-22(30)28-26-29-23(18-8-3-1-4-9-18)25(34-26)24(31)19-10-5-2-6-11-19/h1-6,8-11,13-16H,7,12,17H2,(H,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTXWPXOTXRXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2662767.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2662769.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2662770.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2662771.png)

![{Octahydropiperazino[2,1-c]morpholin-9a-yl}methanol dihydrochloride](/img/structure/B2662772.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2662773.png)

![2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2662779.png)